[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid
Overview
Description
BMS-186511 is a bisubstrate analogue inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins. This compound has shown potential anticancer activity, particularly in inhibiting the malignant growth properties of cell lines established from malignant schwannoma of neurofibromatosis type I patients .
Preparation Methods
The synthesis of BMS-186511 involves the incorporation of structural motifs from both farnesyl pyrophosphate and the CAAX tetrapeptide, the two substrates of the reaction catalyzed by farnesyltransferase. The synthetic route includes the preparation of a methyl carboxyl ester prodrug to improve cell permeability.
Chemical Reactions Analysis
BMS-186511 primarily undergoes reactions related to its role as a farnesyltransferase inhibitor. It inhibits the farnesylation of proteins, including Ras proteins, by preventing their membrane association . The major product formed from this reaction is the accumulation of unfarnesylated Ras proteins in the cytosolic fraction . Common reagents and conditions used in these reactions include the presence of farnesyl pyrophosphate and the CAAX tetrapeptide.
Scientific Research Applications
BMS-186511 has been extensively studied for its potential anticancer properties. It has shown efficacy in blocking the function of oncogenic Ras proteins, which are involved in the growth and proliferation of cancer cells . The compound has been used in research to study the inhibition of farnesyltransferase activity in whole cells, leading to the inhibition of Ras protein processing and the accumulation of unfarnesylated Ras proteins . Additionally, BMS-186511 has been used to investigate the effects of farnesyltransferase inhibitors on the malignant phenotype of neurofibromatosis type I cells .
Mechanism of Action
BMS-186511 exerts its effects by specifically inhibiting farnesyltransferase, an enzyme responsible for the post-translational farnesylation of Ras proteins . This modification is necessary for the anchoring of Ras proteins to the plasma cell membrane, which is crucial for their function. By inhibiting farnesyltransferase, BMS-186511 prevents the membrane association of Ras proteins, leading to the inhibition of their oncogenic activity . The compound does not inhibit geranylgeranyltransferase I, a closely related enzyme .
Comparison with Similar Compounds
BMS-186511 is part of a class of bisubstrate analogue inhibitors of farnesyltransferase. Similar compounds include BMS-185878 and BMS-184467, which also exhibit high selectivity for farnesyltransferase . BMS-186511 has improved cell permeability due to its methyl carboxyl ester prodrug form . This unique feature enhances its efficacy in inhibiting the growth of Ras-transformed cells compared to other farnesyltransferase inhibitors .
Properties
CAS No. |
167467-53-0 |
---|---|
Molecular Formula |
C34H60N3O7PS |
Molecular Weight |
685.9 g/mol |
IUPAC Name |
[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid |
InChI |
InChI=1S/C34H60N3O7PS/c1-23(2)13-11-14-26(7)15-12-16-27(8)17-20-45(42,43)21-18-29(38)36-30(24(3)4)33(40)37-31(25(5)6)32(39)35-28(19-22-46-10)34(41)44-9/h13,15,17,24-25,28,30-31H,11-12,14,16,18-22H2,1-10H3,(H,35,39)(H,36,38)(H,37,40)(H,42,43)/b26-15+,27-17+/t28-,30-,31-/m0/s1 |
InChI Key |
QNNCDQUXVSUVDG-QKFLMABSSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)OC)NC(=O)CCP(=O)(C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |
SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)OC)NC(=O)CCP(=O)(CC=C(C)CCC=C(C)CCC=C(C)C)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)OC)NC(=O)CCP(=O)(CC=C(C)CCC=C(C)CCC=C(C)C)O |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
VVM |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS186511; BMS 186511; BMS-186511. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.